1H-imidazo[4,5-g]quinoxaline
CAS No.: 269-10-3
Cat. No.: VC11423548
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269-10-3 |
|---|---|
| Molecular Formula | C9H6N4 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 8H-imidazo[4,5-g]quinoxaline |
| Standard InChI | InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H |
| Standard InChI Key | OGPQLARKWUDZBQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C3C(=NC=N3)C=C2N1 |
| Canonical SMILES | C1=CN=C2C=C3C(=NC=N3)C=C2N1 |
Introduction
Chemical Architecture and Fundamental Properties
Structural Characteristics
The 1H-imidazo[4,5-g]quinoxaline system consists of a quinoxaline backbone fused with an imidazole ring at positions 4 and 5. Key features include:
-
Aromaticity: The planar, conjugated π-system enables charge transport in materials applications.
-
Tautomerism: Prototropic shifts between N1-H and N3-H positions create dynamic reactivity profiles.
-
Electron Density: Four nitrogen atoms confer strong hydrogen-bonding capacity and metal coordination potential .
The canonical SMILES representation (C1=CN=C2C=C3C(=NC=N3)C=C2N1) and IUPAC name (8H-imidazo[4,5-g]quinoxaline) precisely define its topology. X-ray crystallography reveals bond lengths of 1.32–1.41 Å for C-N bonds and dihedral angles <5° between rings, confirming planarity .
Synthetic Methodologies
Laboratory-Scale Synthesis
Two principal routes dominate synthesis:
Route 1: Imidazole-Quinoxaline Cyclization
Reacting 1-(2-isocyanophenyl)-1H-imidazole under iridium catalysis (phenyliodine(III) dicyclohexanecarboxylate) with visible light irradiation yields 68–72% product. Microwave-assisted variants reduce reaction times from 24 h to 45 min .
Route 2: Palladium-Catalyzed Coupling
Buchwald-Hartwig amination of 4,5-dibromoquinoxaline with imidazole derivatives achieves 81% yield using Pd(OAc)₂/Xantphos in toluene at 110°C .
Table 1: Comparative Synthesis Metrics
| Method | Catalyst | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Light-mediated | Ir(ppy)₃ | 72 | 24 | 98.5 |
| Microwave | None | 69 | 0.75 | 97.2 |
| Pd-coupling | Pd(OAc)₂/Xantphos | 81 | 12 | 99.1 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA):
-
MIC: 2 μg/mL (vs. 32 μg/mL for vancomycin)
-
Disrupts cell membrane integrity within 30 min (propidium iodide uptake assay)
Antifungal activity against Candida albicans:
-
IC₅₀: 4.3 μM (compared to fluconazole IC₅₀: 8.1 μM)
Antiviral Applications
HSV-1/2 Inhibition:
-
Topical 1% formulations reduced lesion severity by 89% in guinea pig models .
-
Oral administration (5 mg/kg) decreased viral load 100-fold in genital herpes infections .
BVDV Activity:
-
Compound 11a (7-methyl-1H-imidazo[4,5-g]quinoxaline) showed EC₅₀ = 1.2 μM (SI = 28) .
-
Mechanism involves NS5B polymerase inhibition (Kd = 87 nM) .
Materials Science Applications
Organic Electronics
Thin-film transistors incorporating 1H-imidazo[4,5-g]quinoxaline demonstrate:
-
Hole mobility: 0.45 cm²/V·s
-
On/off ratio: 10⁶–10⁷
Photocatalysts
When functionalized with ruthenium polypyridyl complexes, the compound achieves 92% efficiency in water oxidation (TON = 1,100) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume